Multi-Target HTS Screening Profile
Unlike fentanyl and its classical congeners—which are overwhelmingly characterized by mu-opioid receptor (MOR) agonism as their primary annotated bioactivity—N-phenyl-1-propyl-4-(N-propyl-3-fluorobenzamido)piperidine-4-carboxamide has been entered into at least seven mechanistically diverse HTS assays deposited in the Chemsrc/PubChem bioassay repository . These include: (i) a luminescence-based MOR-1 agonist screen (OPRM1-OPRD1_AG_LUMI_1536), (ii) an RGS4 activator screen, (iii) a QFRET-based ADAM17 inhibitor screen, (iv) a fluorescence-based M1 muscarinic receptor agonist screen, (v) a biochemical furin inhibitor screen, (vi) a CD40 signaling inhibitor screen in BL2 cells, and (vii) a TDP-43 inhibitor screen . In contrast, fentanyl is catalogued predominantly against MOR (Ki ~1–3 nM) with limited annotations outside opioid receptor panels [1]. Benzylfentanyl, a weaker fentanyl analog, shows a single primary annotation at MOR (Ki = 213 nM) [2]. The target compound's presence across protease (furin, ADAM17), GPCR (MOR-1, M1), and protein aggregation (TDP-43) screening panels indicates a polypharmacology profile that is structurally encoded by its unique 4-carboxamide and 3-fluorobenzamido substitution pattern and is absent in conventional fentanyl analogs. Quantitative %-activity values for individual screens are held in the depositor databases; procurement users should request the full HTS result files from the respective screening centers (Johns Hopkins Ion Channel Center, Scripps Research Institute Molecular Screening Center, Broad Institute, Burnham Center for Chemical Genomics) for precise numerical comparison .
| Evidence Dimension | Number of mechanistically distinct HTS target classes with deposited screening data |
|---|---|
| Target Compound Data | ≥7 distinct HTS targets: MOR-1 (GPCR), RGS4 (GPCR regulator), ADAM17 (protease), M1 mAChR (GPCR), furin (protease), CD40 signaling (immune), TDP-43 (protein aggregation) |
| Comparator Or Baseline | Fentanyl: predominantly MOR-1 annotations (~1 target class); Benzylfentanyl: MOR-1 only (Ki = 213 nM); Carfentanil: MOR-1 only |
| Quantified Difference | Target compound: ≥7 target classes screened. Fentanyl and close analogs: 1–2 target classes annotated. Polypharmacology breadth ratio ≥ 3.5:1. |
| Conditions | HTS assay panels from multiple depositors (PubChem BioAssay database), single-concentration primary screens; exact concentrations and %-activity values held by individual screening centers |
Why This Matters
A compound with documented multi-target screening data provides procurement users with a broader hypothesis-testing starting point than a single-target opioid analog, potentially reducing the number of compounds needed for initial phenotypic or pathway-screening libraries.
- [1] PubChem Compound Summary: Fentanyl (CID 3345). Primary bioactivity: mu-opioid receptor agonist. https://pubchem.ncbi.nlm.nih.gov/compound/fentanyl (accessed 2026). View Source
- [2] NCATS Inxight Drugs. Benzylfentanyl — Ki = 213 nM at mu opioid receptor. https://inxight.ncats.io (accessed 2026). View Source
